5-(5-Carboxy-2-fluorophenyl)-2-methylphenol
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Overview
Description
5-(5-Carboxy-2-fluorophenyl)-2-methylphenol is a chemical compound characterized by the presence of a carboxylic acid group, a fluorine atom, and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Carboxy-2-fluorophenyl)-2-methylphenol typically involves multi-step organic reactions. One common method includes the fluorination of a precursor compound followed by carboxylation and methylation reactions. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with safety regulations.
Chemical Reactions Analysis
Types of Reactions
5-(5-Carboxy-2-fluorophenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(5-Carboxy-2-fluorophenyl)-2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(5-Carboxy-2-fluorophenyl)-2-methylphenol exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions often involve hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Carboxy-2-fluorophenyl)-2-methoxynicotinic acid
- 5-(5-Carboxy-2-fluorophenyl)-2-chloroisonicotinic acid
- 3-(5-Carboxy-2-fluorophenyl)picolinic acid
Uniqueness
5-(5-Carboxy-2-fluorophenyl)-2-methylphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in research and industry.
Properties
IUPAC Name |
4-fluoro-3-(3-hydroxy-4-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-8-2-3-9(7-13(8)16)11-6-10(14(17)18)4-5-12(11)15/h2-7,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMADKWSNXBVPRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683924 |
Source
|
Record name | 6-Fluoro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261948-23-5 |
Source
|
Record name | 6-Fluoro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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